(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Overview
Description
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine can be achieved through several methods. One common approach involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone using a chiral catalyst. For instance, the reduction can be carried out using a recombinant Escherichia coli whole-cell catalyst in an aqueous Tween-20/natural deep eutectic solvent solution . The optimal conditions for this biocatalytic reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of metal catalysts such as manganese carbonyl complexes. The reaction typically yields high enantiomeric excess and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of neuroprotective agents and other pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
®-1-[3-(trifluoromethyl)phenyl]ethanol: A chiral alcohol used in the synthesis of neuroprotective agents.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, used in cancer treatment.
Uniqueness: (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These properties make it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381250 | |
Record name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-30-6 | |
Record name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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